Vaniqa
Overview
Description
Synthesis Analysis
The synthesis of compounds like Vaniqa involves complex organic chemistry processes, including the total synthesis of related glycopeptide antibiotics and key analogues. Such syntheses are monumental feats in organic chemistry, enabling the creation of molecules of considerable complexity and their analogues designed to overcome bacterial resistance, paving the way for new antibiotics (Okano, Isley, & Boger, 2017).
Molecular Structure Analysis
The molecular structure of eflornithine is characterized by molecular descriptors (MDs), which are critical for understanding its physicochemical properties and predicting its structure and activity. MDs can be classified into experimental and theoretical types, further subdivided into structural and quantum chemical descriptors. This classification aids in the analysis of the compound's structure and its interaction with biological targets (Sahoo, Adhikari, Kuanar, & Mishra, 2016).
Chemical Reactions and Properties
The synthesis and modification processes of compounds involve various chemical reactions, including on-surface synthesis, which has demonstrated the potential for creating new organic materials through direct surface reactions. This method allows control over the reaction products, their structure, position, and orientation, showcasing the versatility of chemical synthesis in tailoring compounds for specific applications (Clair & de Oteyza, 2019).
Physical Properties Analysis
The physical properties of a compound, such as its melting point, solubility, and stability, are influenced by its molecular structure and the synthesis method. Studies on the generation of molecular descriptors provide insights into these properties, offering a way to predict and optimize the physical characteristics of compounds for various applications (Sahoo et al., 2016).
Scientific Research Applications
Dermatological Safety
Eflornithine HCl 13.9% cream, marketed as Vaniqa, has been investigated for its dermatological safety in women. Studies evaluating the cream's dermal safety showed that it does not possess contact sensitizing, photocontact allergic, or phototoxic properties. However, it can cause irritation under exaggerated conditions of use. These studies conclude that Vaniqa has a favorable dermal safety profile appropriate for routine topical application (Hickman, Huber, & Palmisano, 2000).
Percutaneous Absorption and Pharmacokinetics
Research focusing on the percutaneous absorption and pharmacokinetics of Eflornithine HCl 13.9% cream in women with unwanted facial hair revealed minimal percutaneous absorption. The study showed that most of the absorbed eflornithine was excreted in urine without being metabolized, and the systemic exposure to eflornithine was low, suggesting a favorable clinical safety profile (Malhotra, Noveck, Behr, & Palmisano, 2001).
Combination with Laser Therapy
In the context of facial hair removal, a study showed that combining eflornithine cream with laser therapy can safely and effectively reduce hair growth and speed up the hair removal process compared to laser epilation therapy alone (Petrou, 2007).
Treatment of Hirsutism
Eflornithine 13.9% cream is also effective for unwanted facial hair on the mustache and chin areas in the context of hirsutism. It can be used in combination with other treatments such as lasers and IPL (Intense Pulsed Light) for optimal hair removal (Shapiro & Lui, 2005).
Impact on Polyamine Biosynthesis
Eflornithine, also known as DFMO, is an irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis. Its effect on polyamine biosynthesis has implications in various diseases characterized by rapid cell growth, such as cancer and infectious diseases (LoGiudice, Le, Abuan, Leizorek, & Roberts, 2018).
Safety And Hazards
Vaniqa is for external use only . The most common side effect is acne . It should not be used in people who may be hypersensitive (allergic) to eflornithine or any of the other ingredients . The safety and efficacy of Vaniqa in children aged 0 to 18 years have not been established . The safety and efficacy of Vaniqa in women with hepatic or renal impairment have not been established .
properties
IUPAC Name |
2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2O2.ClH.H2O/c7-4(8)6(10,5(11)12)2-1-3-9;;/h4H,1-3,9-10H2,(H,11,12);1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPAMFNRCFEGSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)F)(C(=O)O)N)CN.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClF2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
70052-12-9 (Parent) | |
Record name | Eflornithine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096020916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4045765 | |
Record name | Eflornithine hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vaniqa | |
CAS RN |
96020-91-6, 68278-23-9 | |
Record name | Ornithine, 2-(difluoromethyl)-, hydrochloride, hydrate (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96020-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eflornithine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096020916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eflornithine hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(difluoromethyl)-DL-ornithine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.192 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EFLORNITHINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NH22NDW9H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.